molecular formula C8H7BrI2 B3286435 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene CAS No. 827045-01-2

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene

Cat. No.: B3286435
CAS No.: 827045-01-2
M. Wt: 436.85 g/mol
InChI Key: CIKRLMUAOORPSR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene is an organic compound characterized by the presence of bromine, iodine, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene typically involves the bromination and iodination of a methylbenzene derivative. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) for the bromination step, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require refluxing temperatures to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Iodine and Oxidizing Agents: Used for iodination.

    Palladium Catalysts: Used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The iodine atoms can also participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific substitution patterns and coupling reactions that are not possible with simpler compounds.

Properties

IUPAC Name

1-(bromomethyl)-2,5-diiodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrI2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKRLMUAOORPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrI2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728764
Record name 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827045-01-2
Record name 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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